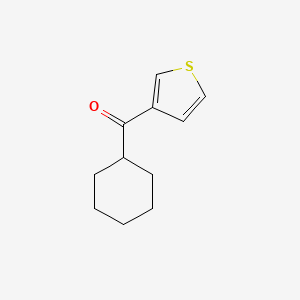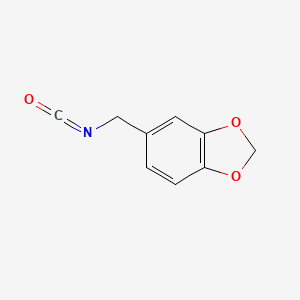
5-(isocyanatomethyl)-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(isocyanatomethyl)-2H-1,3-benzodioxole is an organic compound featuring an isocyanate functional group attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(isocyanatomethyl)-2H-1,3-benzodioxole typically involves the reaction of 5-(chloromethyl)-2H-1,3-benzodioxole with sodium cyanate under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product, which is essential for its application in high-performance materials.
Chemical Reactions Analysis
Types of Reactions
5-(isocyanatomethyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions with amines to form urea derivatives.
Addition Reactions: It can react with alcohols to form carbamate esters.
Polymerization: The compound can be used as a monomer in the production of polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form urea derivatives.
Alcohols: React with the isocyanate group under mild conditions to form carbamate esters.
Catalysts: Organotin compounds are often used as catalysts in polymerization reactions involving isocyanates.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Carbamate Esters: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
5-(isocyanatomethyl)-2H-1,3-benzodioxole has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes with unique mechanical and thermal properties.
Materials Science: Employed in the development of high-performance coatings and adhesives.
Biomedical Research: Investigated for its potential use in drug delivery systems due to its ability to form stable polymers.
Mechanism of Action
The mechanism of action of 5-(isocyanatomethyl)-2H-1,3-benzodioxole primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of stable urea and carbamate linkages. These reactions are crucial in the formation of polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
5-(isocyanatomethyl)-2H-1,3-benzodioxole: Unique due to the presence of both an isocyanate group and a benzodioxole ring.
1,3-bis(isocyanatomethyl)benzene: Similar in structure but lacks the dioxole ring.
5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: Contains multiple isocyanate groups and a cyclohexane ring.
Uniqueness
This compound is unique due to its combination of an isocyanate group and a benzodioxole ring, which imparts distinct reactivity and potential for diverse applications in polymer and materials science.
Properties
IUPAC Name |
5-(isocyanatomethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-5-10-4-7-1-2-8-9(3-7)13-6-12-8/h1-3H,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUNOJGBBOBVDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579769 |
Source


|
| Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71217-46-4 |
Source


|
| Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

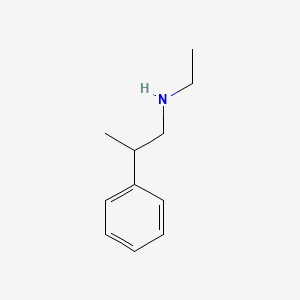
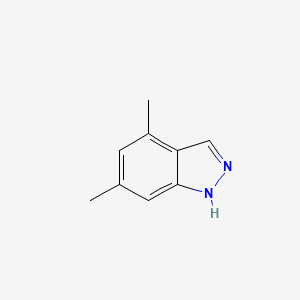
![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)
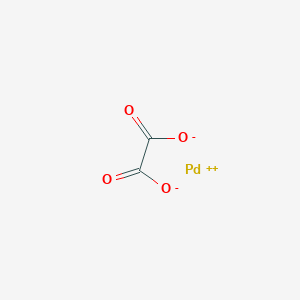
![[4-(trifluoromethyl)phenyl]methylphosphonic acid](/img/structure/B1316168.png)
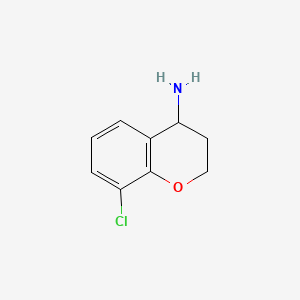



![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)
